7-(5-chlorothiophen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, an isopropyl group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity 7-(5-chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one .
Chemical Reactions Analysis
Types of Reactions
7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-(5-chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
5-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamine: Used in scientific research for its unique chemical properties.
Uniqueness
7-(5-Chloro-2-thienyl)-1-isopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H11ClF3N3OS2 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
7-(5-chlorothiophen-2-yl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H11ClF3N3OS2/c1-6(2)22-12-11(13(23)21-14(22)24)7(15(17,18)19)5-8(20-12)9-3-4-10(16)25-9/h3-6H,1-2H3,(H,21,23,24) |
InChI Key |
LNKZUVHYMDELEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=N2)C3=CC=C(S3)Cl)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.